molecular formula C16H18ClN3O3S3 B2564427 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1098644-12-2

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2564427
CAS RN: 1098644-12-2
M. Wt: 431.97
InChI Key: OHFMJJYFLJYAKP-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H18ClN3O3S3 and its molecular weight is 431.97. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential in Central Nervous System (CNS) Drug Synthesis

The compound, with its distinct chemical structure, has been identified as a potential lead molecule for synthesizing compounds with CNS activity. Research indicates that heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen play a significant role in forming a large class of organic compounds with CNS effects. These effects may range from depression and euphoria to convulsion, highlighting the compound's potential in synthesizing novel CNS drugs (Saganuwan, 2017).

Role in Chemotherapy and Antibacterial Applications

Sulfonamide compounds, to which the compound belongs, have a rich history of being used in chemotherapy and as bacteriostatic antibiotics. They are crucial in treating bacterial infections and have diverse applications in medicinal chemistry, including roles as diuretics, antiepileptics, and carbonic anhydrase inhibitors. Novel drug development in this area is ongoing, with these compounds serving as a structural motif for future drugs (Carta, Scozzafava, & Supuran, 2012).

Therapeutic Implications in Tuberculosis Treatment

Compounds structurally related to the query compound have been evaluated for their anti-tubercular activity. Some derivatives have demonstrated significant activity against non-tuberculous mycobacteria, including strains resistant to common drugs, indicating their potential in treating tuberculosis (Asif, 2014).

Antitumor Activity

The chemical structure related to the compound under consideration has been involved in studies related to antitumor activity. Research on imidazole derivatives, which share structural features with the compound, has shown promising results in the search for new antitumor drugs and compounds with different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S3/c17-13-7-8-14(25-13)26(22,23)20-9-3-5-11(20)15(21)19-16-18-10-4-1-2-6-12(10)24-16/h7-8,11H,1-6,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFMJJYFLJYAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide

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